molecular formula C5H3Cl2N3O B1361831 3,6-二氯吡啶二嗪-4-甲酰胺 CAS No. 27427-66-3

3,6-二氯吡啶二嗪-4-甲酰胺

货号 B1361831
CAS 编号: 27427-66-3
分子量: 192 g/mol
InChI 键: NXVUUPORAZUSGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,6-Dichloropyridazine-4-carboxamide is a chemical compound . It is a brown crystalline powder and has been used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of pyridazine derivatives, such as 3,6-Dichloropyridazine-4-carboxamide, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular structure of 3,6-Dichloropyridazine-4-carboxamide can be represented by the formula C5H3Cl2N3O . The InChI code for this compound is 1S/C5H3Cl2N3O/c6-3-1-2 (5 (8)11)4 (7)10-9-3/h1H, (H2,8,11) .


Chemical Reactions Analysis

3,6-Dichloropyridazine-4-carboxamide can participate in various chemical reactions. For instance, it has been used in the synthesis of α- (halohetaroyl)-2-azahetarylacetonitriles .


Physical And Chemical Properties Analysis

3,6-Dichloropyridazine-4-carboxamide is a solid at room temperature . It has a molecular weight of 192 . The compound’s exact mass and monoisotopic mass are 147.9595035 g/mol . It has a topological polar surface area of 25.8 Ų .

科学研究应用

HIV 逆转录酶抑制

3,6-二氯吡啶二嗪-4-甲酰胺衍生物已被评估其作为人类免疫缺陷病毒 1 型逆转录酶抑制剂的潜力。研究探索了与奈韦拉平和同系物在结构上相关的吡啶并[3,4-b][1,5]苯并二氮杂卓-5-酮的合成和生物学评估,以了解其对 HIV-1 逆转录酶的抑制效力。取代模式对其抑制活性的影响是一个关键关注点 (Heinisch 等人,1996)

抗分枝杆菌剂

衍生自 3,6-二氯吡啶二嗪-4-甲酰胺的化合物被合成并筛选出抗分枝杆菌特性。这些研究涉及创建具有 N-烷基化和还原脱卤等修饰的三环和四环化合物,研究这些结构变化对抗分枝杆菌活性的影响 (Heinisch 等人,2000)

振动光谱分析

使用 FT-IR 和 FT-拉曼光谱等技术分析了 3,6-二氯吡啶二嗪-4-甲酰胺及其衍生物的分子结构和振动光谱。这些研究提供了对这些化合物分子行为和结构特征的见解,有助于更深入地了解它们的物理和化学性质 (Prabavathi 等人,2015)

聚酰胺合成

研究探索了 3,6-二氯吡啶二嗪-4-甲酰胺在聚酰胺合成中的应用。这些研究涉及合成含有硫醚单元的单体,并使其与各种二胺反应,从而产生具有高折射率和低双折射率的聚酰胺,由于这些特性,它们在光学材料等领域具有潜在应用 (Zhang 等人,2013)

分子结构研究

像 3,6-二氯吡啶二嗪-4-甲酰胺这样的化合物的分子结构在气相和晶相中都得到了研究。这些研究使用电子衍射和从头算计算等方法,阐明了氯化对环几何的影响,并提供了这些化合物分子结构的宝贵数据 (Morrison 等人,1997)

安全和危害

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name

3,6-dichloropyridazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-1-2(5(8)11)4(7)10-9-3/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVUUPORAZUSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294220
Record name 3,6-dichloropyridazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloropyridazine-4-carboxamide

CAS RN

27427-66-3
Record name 27427-66-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dichloropyridazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloropyridazine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of NH4OH (1.1 mL, 17 mmol, 1.2 equiv) and diisopropylethylamine (6.2 mL, 36 mmol, 2.1 equiv) in THF (57 mL) was sonicated until homogeneous after which was added DMAP (1.0 g, 14 mmol, 1.0 equiv). 3,6-dichloropyridazine-4-carbonyl chloride (3.0 g, 14 mmol, 1.0 equiv) was then added and the solution was stirred at room temperature for 20 minutes. The solution was filtered and partitioned between EtOAc and 1M KHSO4 solution. The organic layer was washed once more with 1M KHSO4 and saturated NaCl, dried over Na2SO4, and evaporated to dryness to give the desired product (2.6 g, 96%).
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dichloropyridazine-4-carboxamide
Reactant of Route 2
3,6-Dichloropyridazine-4-carboxamide
Reactant of Route 3
3,6-Dichloropyridazine-4-carboxamide
Reactant of Route 4
3,6-Dichloropyridazine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3,6-Dichloropyridazine-4-carboxamide
Reactant of Route 6
3,6-Dichloropyridazine-4-carboxamide

Q & A

Q1: What is the significance of the structural modifications made to the 3,6-dichloropyridazine-4-carboxamide scaffold in the study? How do these modifications influence the compound's antimycobacterial activity?

A1: The study explored the synthesis and antimycobacterial evaluation of tri- and tetracyclic compounds derived from 3,6-dichloropyridazine-4-carboxamide []. Researchers introduced structural modifications such as N-alkylation and reductive dehalogenation to the initial scaffold. These modifications were strategically implemented to investigate their impact on the compound's interaction with potential biological targets and ultimately influence its antimycobacterial activity. By analyzing the activity profiles of the modified compounds, the study aims to establish a structure-activity relationship (SAR), providing valuable insights for the development of more potent and selective antimycobacterial agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。